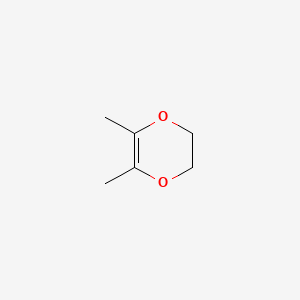
2,3-Dihydro-5,6-dimethyl-1,4-dioxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-5,6-dimethyl-1,4-dioxin is an organic compound with the molecular formula C6H10O2 It is a heterocyclic compound containing a dioxin ring with two methyl groups at the 5 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5,6-dimethyl-1,4-dioxin typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of chloro-4-methyl with suitable reagents to form the dioxin ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-5,6-dimethyl-1,4-dioxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxin derivatives.
Reduction: Reduction reactions can convert the dioxin ring into more saturated compounds.
Substitution: The methyl groups at the 5 and 6 positions can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted dioxins and reduced derivatives, which can be further utilized in different chemical processes .
Aplicaciones Científicas De Investigación
2,3-Dihydro-5,6-dimethyl-1,4-dioxin has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-5,6-dimethyl-1,4-dioxin involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein synthesis by interfering with the incorporation of amino acids into proteins. This effect is mediated through its action on the translation process rather than transcription . Additionally, the compound affects stomatal control in plants, leading to increased transpiration and loss of leaf turgor .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1,4-dioxin: Lacks the methyl groups at the 5 and 6 positions.
5,6-Dimethyl-1,4-dioxin: Similar structure but without the dihydro component.
2,3-Dihydro-5,6-dimethyl-1,4-dithiin: Contains sulfur atoms instead of oxygen in the ring.
Uniqueness
2,3-Dihydro-5,6-dimethyl-1,4-dioxin is unique due to the presence of both the dihydro and dimethyl groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
25465-18-3 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
5,6-dimethyl-2,3-dihydro-1,4-dioxine |
InChI |
InChI=1S/C6H10O2/c1-5-6(2)8-4-3-7-5/h3-4H2,1-2H3 |
Clave InChI |
RWUBSSLXZYPZDP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OCCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzoic acid, 4-[1-[[[2-chloro-5-[[4-(2,4-dipentylphenoxy)-1-oxobutyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B13802558.png)
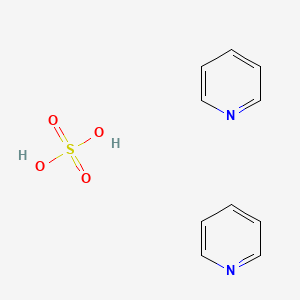
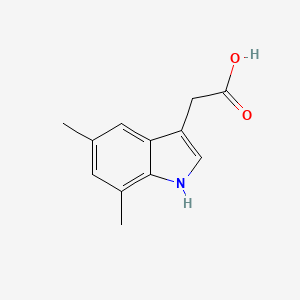
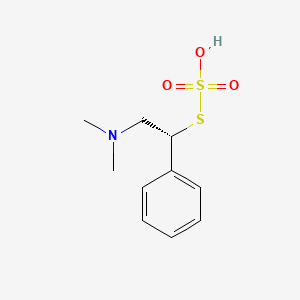

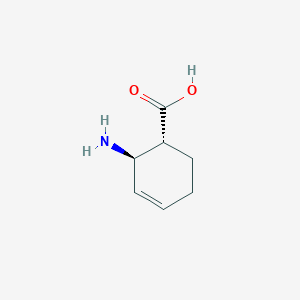
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]-](/img/structure/B13802586.png)
![Octahydro-2,6-methanopyrido[1,2-a]pyrazine](/img/structure/B13802594.png)
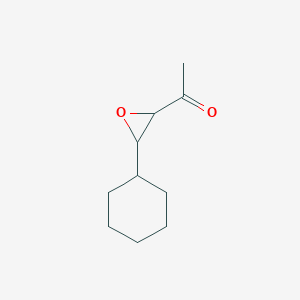
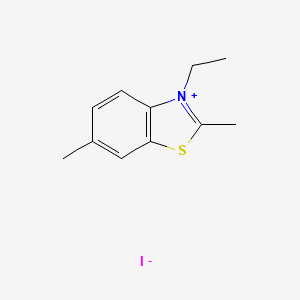
![2,4-Dihydro-4-[(6-methoxybenzothiazol-2-yl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B13802621.png)

